molecular formula C24H18F2N2O5S B2530985 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866808-57-3

2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2530985
CAS No.: 866808-57-3
M. Wt: 484.47
InChI Key: BUVLBNZCIWAXTG-UHFFFAOYSA-N
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Description

2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic quinoline derivative designed for advanced life science research. This compound features a 4-oxoquinoline core, a structure of significant interest in medicinal chemistry, which is functionalized with 4-fluorobenzenesulfonyl and N-(4-methoxyphenyl)acetamide groups . Compounds within this structural class are frequently investigated for their potential to interact with key biological targets. Notably, substituted quinolones have been explored for their activity against neoplasms and cancer, suggesting this compound may have value in oncology research . The mechanism of action for related 4-oxoquinoline compounds can involve the inhibition of specific enzymes. For instance, fluoroquinolones are known to act by forming ternary complexes with bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), stabilizing DNA cleavage complexes and disrupting DNA replication . While the specific target of this analog requires experimental validation, its structural profile recommends it for studies involving enzyme inhibition and cellular pathway analysis. This product is intended for research purposes by qualified personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O5S/c1-33-18-7-5-17(6-8-18)27-23(29)14-28-13-22(24(30)20-12-16(26)4-11-21(20)28)34(31,32)19-9-2-15(25)3-10-19/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVLBNZCIWAXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized catalysts and reaction conditions tailored to large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: It could be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action for 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved in these interactions are typically complex and may require further research to fully elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications: Quinolinone vs. Indolinone Derivatives

The target compound’s 4-oxoquinoline core distinguishes it from indolinone-based analogs like (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (, Compound 53). Indolinone derivatives exhibit planar conjugated systems that enhance π-π stacking but may reduce solubility due to rigidity.

Table 1: Core Structure Comparison
Compound Class Core Structure Key Substituents Bioactivity (Potency*)
Target Compound 4-Oxoquinoline 4-Fluorobenzenesulfonyl, 4-methoxyphenyl Not reported
Indolinone Analog (Compound 53) 2-Oxoindolin-3-ylidene 4-Nitrobenzyl, quinolin-6-yl 5.928

*Potency values (e.g., 5.928) from are unitless but likely correlate with inhibitory concentration (e.g., IC₅₀ in μM).

Substituent Effects: Sulfonyl vs. Benzyl/Nitro Groups

The 4-fluorobenzenesulfonyl group in the target compound is a strong electron-withdrawing group (EWG), which may enhance binding affinity to enzymes like cyclooxygenase (COX) or kinases by stabilizing negative charges in active sites. Comparatively, the 4-nitrobenzyl group in Compound 53 () introduces steric bulk and a stronger EWG, which could reduce cell permeability despite higher potency .

Table 2: Substituent Impact on Activity
Substituent Electronic Effect Steric Impact Example Compound Bioactivity
4-Fluorobenzenesulfonyl Moderate EWG Moderate Target Compound Not reported
4-Nitrobenzyl Strong EWG High Compound 53 () 5.928
4-Ethoxybenzyl Electron-donating Moderate Compound 54 () 5.171

Acetamide Tail Modifications

The N-(4-methoxyphenyl)acetamide group in the target compound contrasts with the N-(2-methylphenyl)acetamide in the closely related analog 2-{6-fluoro-3-[(4-fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide (). The 4-methoxy group in the target compound provides enhanced solubility due to its polar nature, whereas the 2-methyl group in the analog may improve lipophilicity but reduce metabolic stability .

Biological Activity

2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic compound with a complex structure that includes a quinoline core and various substituents, including fluorine and methoxy groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula for this compound is C23H18F2N2O4SC_{23}H_{18}F_2N_2O_4S. Its structural characteristics contribute to its biological activity, particularly the presence of electron-withdrawing groups such as fluorine, which can enhance binding affinity to biological targets.

PropertyValue
Molecular FormulaC23H18F2N2O4SC_{23}H_{18}F_2N_2O_4S
Molecular Weight468.46 g/mol
IUPAC Name2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The fluorine atoms and sulfonyl group are crucial for enhancing the compound's binding affinity to target proteins, which may lead to inhibition of certain enzymatic pathways. This mechanism is particularly relevant in the context of diseases where these pathways are dysregulated.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of the quinoline scaffold have shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines. The cytotoxicity is often assessed using assays such as MTT or SRB assays, which measure cell viability after treatment.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
C655-0281MCF-715.2
C655-0281A54912.5

Enzyme Inhibition

In vitro studies have demonstrated that this compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play critical roles in the biosynthesis of prostaglandins and leukotrienes, respectively, which are mediators of inflammation.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)
COX-210.4
LOX-58.7

Study on Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry evaluated a series of quinoline derivatives for their anti-inflammatory properties. The findings suggested that compounds similar to 2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide exhibited significant inhibition of COX and LOX activities, leading to reduced production of inflammatory mediators in cellular models.

Study on Antimicrobial Activity

Another research highlighted the antimicrobial potential of quinoline-based compounds against various bacterial strains. The compound demonstrated moderate activity against Gram-positive bacteria, indicating its potential use as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis of this quinoline-based compound typically involves multi-step reactions:

Quinoline Core Formation : Friedländer synthesis or condensation of aniline derivatives with ketones under acidic/basic catalysis .

Sulfonyl Group Introduction : Reaction with 4-fluorobenzenesulfonyl chloride under controlled temperature (0–5°C) in anhydrous dichloromethane .

Acetamide Coupling : Amidation using N-(4-methoxyphenyl)acetamide via EDC/HOBt-mediated coupling in DMF .

Q. Key Reagents :

StepReagents/Conditions
1Aniline derivatives, ketones, acid/base catalyst
24-fluorobenzenesulfonyl chloride, DCM, 0–5°C
3EDC, HOBt, DMF, RT

Purification : HPLC or column chromatography is recommended for isolating the final product .

Q. What characterization techniques are standard for confirming its structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl, methoxyphenyl) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₅H₁₈F₂N₂O₅S) .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups .

Q. How is its biological activity initially screened in academic research?

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM .
  • Target Identification : Molecular docking to enzymes (e.g., topoisomerase II) using AutoDock Vina .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity?

  • Design of Experiments (DOE) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for Friedländer condensation efficiency .
  • Purification : Gradient HPLC (C18 column, acetonitrile/water) to resolve sulfonyl vs. benzoyl byproducts .

Q. How to resolve contradictory bioactivity data across studies?

  • Structure-Activity Relationship (SAR) : Compare analogs with substituent variations (e.g., chloro vs. fluoro at position 6) .
  • Solubility Adjustments : Use DMSO/PBS co-solvents to mitigate aggregation artifacts .
  • Target Validation : CRISPR knockout of putative targets (e.g., kinases) to confirm mechanism .

Q. What methodologies are used to interpret structure-activity relationships (SAR)?

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., ethoxyphenyl instead of methoxyphenyl) .
  • Computational Modeling : Density Functional Theory (DFT) to calculate electrostatic potential maps for binding affinity .
  • Biological Profiling : IC₅₀ comparisons across analogs in dose-response assays .

Q. Example SAR Table :

Substituent (Position)Anticancer IC₅₀ (μM)LogP
6-Fluoro, 4-OCH₃12.3 ± 1.23.1
6-Chloro, 4-OCH₃8.7 ± 0.93.5
6-Fluoro, 4-NO₂>1002.8

Q. How to design mechanistic studies for its biological activity?

  • Enzyme Inhibition Assays : Measure IC₅₀ against purified enzymes (e.g., HDACs) .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to recombinant proteins .
  • Crystallography : Co-crystallize with target proteins (e.g., PARP-1) to resolve binding modes .

Q. What strategies address stability issues under experimental conditions?

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS .
  • Light Sensitivity : Store solutions in amber vials; assess photodegradation by UV-Vis .
  • Thermal Stability : TGA/DSC to determine decomposition temperature (>150°C) .

Q. How to handle off-target interactions in selectivity studies?

  • Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled ATP) in presence/absence of compound .
  • Proteome Profiling : Chemoproteomics with activity-based probes .
  • CRISPR Screening : Genome-wide knockout to identify synthetic lethal partners .

Q. What cross-disciplinary approaches enhance research on this compound?

  • Chemical Biology : Tag with biotin/fluorescent labels for cellular tracking .
  • Materials Science : Incorporate into nanoparticles for controlled drug delivery .
  • Data Science : Machine learning (e.g., Random Forest) to predict novel analogs .

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